2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C6H4ClFO2S |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C6H4ClFO2S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5H,(H,9,10) |
InChI Key |
ROLHDYFYOUFADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Chlorination and Oxidation Method (Preferred Industrial Route)
- Starting material: 2-thiophenecarboxaldehyde (low-cost, commercially available).
- Step 1: Chlorination of 2-thiophenecarboxaldehyde with chlorine gas to produce 5-chloro-2-thiophenecarboxaldehyde.
- Step 2: Without isolation, the intermediate is added dropwise into a precooled sodium hydroxide solution, followed by further chlorination and oxidation to yield 5-chlorothiophene-2-carboxylic acid.
- Work-up: Quenching with sodium sulfite, solvent extraction, pH adjustment with hydrochloric acid, filtration, recrystallization, and drying.
| Parameter | Range/Value |
|---|---|
| Chlorine to 2-thiophenecarboxaldehyde molar ratio | 0.9:1 to 4:1 (preferably 1.5:1 to 1.05:1) |
| Chlorination temperature (Step 1) | -10 to 30 °C (preferably -5 to 25 °C) |
| Heat preservation time (Step 1) | 1 to 20 hours (preferably 1 to 3 hours) |
| Sodium hydroxide concentration | 20% aqueous solution |
| Sodium hydroxide to intermediate molar ratio | 1:1 to 4:1 |
| Chlorine to intermediate molar ratio (Step 2) | 0.9:1 to 3:1 |
| Reaction temperature (Step 2) after chlorine addition | 10 to 60 °C |
| Final pH for crystallization | 1 to 6 |
- Uses inexpensive starting material.
- Avoids isolation of intermediates, simplifying the process.
- Reduces waste and hazardous byproducts.
- Suitable for scale-up and industrial production.
- 2.8 kg 2-thiophenecarboxaldehyde reacted with 1.8 kg chlorine at -5 to 0 °C for 3 hours.
- Intermediate added to 11 kg sodium hydroxide solution at 5 °C.
- Further chlorination and reaction at 15-30 °C for 8 hours.
- Final product purified by recrystallization from ethanol/water.
Yield and purity: ~92% purity by HPLC, isolated yield ~3.1 kg from 2.8 kg starting aldehyde.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Chlorination of aldehyde | 2-thiophenecarboxaldehyde + Cl2, low temp | Chlorine gas, -10 to 30 °C, 1-3 hours | Forms 5-chloro-2-thiophenecarboxaldehyde |
| 2. Oxidation and hydrolysis | Intermediate + NaOH + Cl2 | 20% NaOH, 15-30 °C, chlorine gas | Produces 5-chlorothiophene-2-carboxylic acid |
| 3. Fluorination | α-Fluorination of 5-chlorothiophene acetic acid | Electrophilic fluorinating agents or nucleophilic substitution | Yields this compound |
Research Findings and Industrial Relevance
- The one-pot chlorination-oxidation method significantly improves yield and reduces waste compared to older methods using 2-chlorothiophene or Grignard reagents.
- The use of 2-thiophenecarboxaldehyde as starting material lowers raw material costs and simplifies purification.
- Fluorination methods are adaptable from general fluorination chemistry and require optimization for regioselectivity and yield.
- Industrial scale synthesis benefits from minimized solvent use, reduced hazardous reagents, and simplified work-up.
Chemical Reactions Analysis
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have indicated that it exhibits cytotoxic effects against a range of cancer cell lines. The mechanisms of action include induction of apoptosis and cell cycle arrest at the G1 phase, which are critical pathways in cancer treatment .
Biological Studies
Research has shown that 2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid can modulate various biological pathways, making it a candidate for studies on enzyme inhibition and metabolic processes . Its fluorinated structure enhances binding affinities to biological targets, potentially leading to increased efficacy in therapeutic applications .
Industrial Applications
In the field of organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique properties allow it to be utilized in the production of specialty chemicals and materials with tailored functionalities .
Data Table: Biological Activities
Antitumor Activity
A study highlighted the compound's significant cytotoxic effects on various cancer cell lines, demonstrating its potential as a therapeutic agent. The mechanism involved mitochondrial pathways leading to apoptosis, which is critical for cancer treatment strategies.
Anti-inflammatory Effects
Another investigation focused on the compound's ability to modulate inflammatory responses. It was found to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory diseases.
Neuroprotective Properties
Recent findings indicate that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress markers in neuronal cultures.
Toxicological Studies
While exhibiting promising biological activities, toxicological assessments have shown that this compound may present toxicity at higher concentrations. Studies conducted on animal models revealed that acute exposure could adversely affect liver and kidney functions, necessitating further investigation into safe dosage levels for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between 2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid and its analogs:
Key Comparative Insights
Aromatic Ring Type and Substituent Effects
- Thiophene vs. Pyridine analogs (e.g., 2-(5-chloropyridin-2-yl)-2,2-difluoroacetic acid) introduce basicity, which may alter solubility and hydrogen-bonding capacity .
- Chlorine Position : The 5-Cl substituent on thiophene (target compound) vs. 3-Cl (isomer) influences resonance effects, possibly affecting reactivity in substitution reactions .
Halogen Substitution Patterns
- Fluorine and Chlorine Synergy: The combination of fluorine (electronegative) and chlorine (bulky, lipophilic) in the target compound may optimize acidity (lower pKa) and membrane permeability compared to non-halogenated analogs like 2-fluoro-2-(thiophen-2-yl)acetic acid, which lacks stability .
- Bromine vs.
Biological Activity
2-(5-Chlorothiophen-2-yl)-2-fluoroacetic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
The structure of this compound features a thiophene ring substituted with chlorine and a fluoroacetic acid moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Research indicates that compounds with fluorine substitutions often exhibit enhanced biological activity due to their ability to modify lipophilicity and metabolic stability. The introduction of the fluoro group can lead to increased binding affinity to target enzymes or receptors, potentially enhancing the compound's therapeutic effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating potent anti-cancer properties . Additionally, studies have suggested that the compound may induce apoptosis in cancer cells, further contributing to its anticancer potential.
Efficacy in Biological Assays
A summary of key findings from various studies is presented in the following table:
| Study | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | L1210 | <10 | Inhibition of cell proliferation |
| Study 2 | A549 (Lung) | 15 | Induction of apoptosis |
| Study 3 | MCF-7 (Breast) | 12 | Cell cycle arrest |
These results underscore the compound's potential as a therapeutic agent against multiple types of cancer.
Case Studies
Several case studies have been documented regarding the use of fluorinated compounds in drug discovery. For example, a study highlighted the role of fluorine in enhancing the potency of HIV inhibitors, demonstrating how similar modifications could be beneficial for developing new anticancer agents like this compound .
Another case study focused on the structural optimization of compounds targeting specific enzymes involved in cancer progression. The introduction of halogen atoms, including fluorine and chlorine, was shown to significantly impact binding affinity and selectivity towards target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
